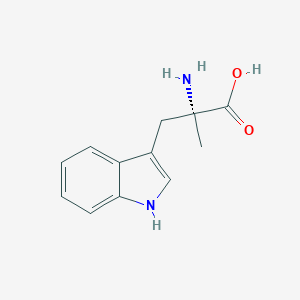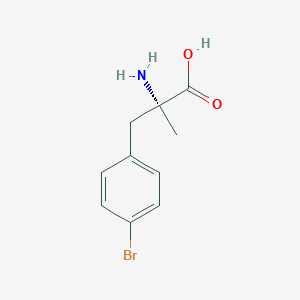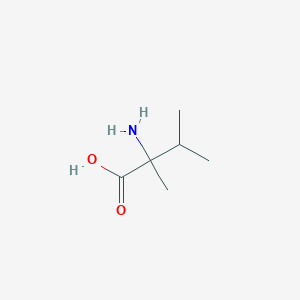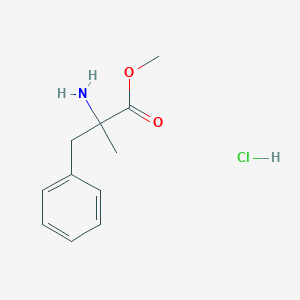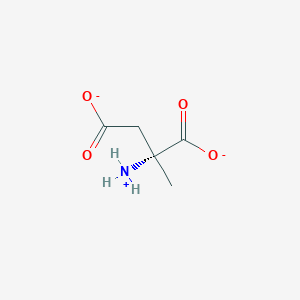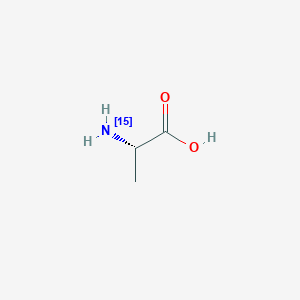
L-Alanin-15N
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
L-Alanine-15N is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Utilized in metabolic studies and diagnostic imaging.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications.
Wirkmechanismus
Target of Action
L-Alanine-15N is a non-essential amino acid that plays a crucial role in various metabolic functions . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Biochemical Pathways
L-Alanine-15N is involved in several biochemical pathways. It plays a significant role in glucose-alanine cycle, where it carries nitrogen from peripheral tissues to the liver. In the liver, alanine is converted back to pyruvate, which can then be used in gluconeogenesis to form glucose . This glucose can then be returned to the peripheral tissues, completing the cycle .
Result of Action
The action of L-Alanine-15N at the molecular and cellular levels results in various effects. It contributes to protein synthesis, supports immune function, and provides energy for muscle tissue, brain, and the central nervous system . The presence of the 15N isotope allows for the tracking of these processes, offering a deeper understanding of the compound’s effects.
Biochemische Analyse
Biochemical Properties
L-Alanine-15N plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins and other biomolecules. One of the key enzymes that interact with L-Alanine-15N is alanine dehydrogenase, which catalyzes the reversible conversion of L-Alanine to pyruvate and ammonia. This enzyme is essential for nitrogen metabolism and energy production in cells . Additionally, L-Alanine-15N interacts with aminotransferases, which facilitate the transfer of amino groups between amino acids and keto acids, playing a vital role in amino acid metabolism .
Cellular Effects
L-Alanine-15N influences various cellular processes, including cell growth, signaling pathways, gene expression, and metabolism. It has been shown to enhance cell proliferation by providing energy and building blocks for protein synthesis . In T cells, extracellular alanine, including L-Alanine-15N, is essential for activation and exit from quiescence . Moreover, L-Alanine-15N can modulate gene expression, particularly in pancreatic β-cells, where it protects against pro-inflammatory cytokine-induced apoptosis .
Molecular Mechanism
At the molecular level, L-Alanine-15N exerts its effects through several mechanisms. It binds to enzymes such as alanine dehydrogenase and aminotransferases, facilitating their catalytic activities . L-Alanine-15N also influences gene expression by enhancing intracellular antioxidant generation, which protects cells from oxidative stress . Additionally, it plays a role in enzyme inhibition and activation, as seen in its interaction with alanine racemase, an enzyme involved in bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Alanine-15N can change over time. The compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions. Long-term studies have shown that L-Alanine-15N can have sustained effects on cellular function, including prolonged protection against apoptosis in pancreatic β-cells . Its stability and efficacy may vary depending on the experimental conditions and storage practices.
Dosage Effects in Animal Models
The effects of L-Alanine-15N vary with different dosages in animal models. At low doses, it supports normal cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal metabolic pathways and causing cellular stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or physiological response without causing harm.
Metabolic Pathways
L-Alanine-15N is involved in several metabolic pathways, including the alanine cycle and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as alanine transaminase and pyruvate dehydrogenase, facilitating the conversion of alanine to pyruvate and its subsequent entry into the TCA cycle for energy production . L-Alanine-15N also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, L-Alanine-15N is transported and distributed through specific transporters and binding proteins. It is taken up by amino acid transporters on the cell membrane and distributed to various cellular compartments. The localization and accumulation of L-Alanine-15N can affect its activity and function, influencing cellular processes such as protein synthesis and energy metabolism .
Subcellular Localization
L-Alanine-15N is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, in mitochondria, L-Alanine-15N participates in the TCA cycle, contributing to energy production and metabolic regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Alanine-15N can be synthesized through enzymatic procedures involving the coupling of alanine with nitrogen-15 labeled compounds. One common method involves the use of 15N-labeled nitrite and biomass-derived ketonic acids under ambient conditions driven by renewable electricity . The reaction pathway typically follows a sequence of 15N-nitrite to 15N-hydroxylamine, then to 15N-pyruvate oxime, and finally to 15N-alanine .
Industrial Production Methods: Industrial production of L-Alanine-15N involves the use of stable isotope labeling techniques. These methods ensure high isotopic purity and are often carried out under controlled conditions to maintain the integrity of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: L-Alanine-15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Formation of alanine from pyruvate via reductive amination.
Substitution: Amino group substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Pyruvate and ammonia.
Reduction: Alanine.
Substitution: Various substituted alanine derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
L-Alanine-13C3,15N: Another isotopically labeled form with both carbon-13 and nitrogen-15 isotopes.
β-Alanine-15N: A different amino acid labeled with nitrogen-15.
L-Lysine-15N2 hydrochloride: Labeled with two nitrogen-15 isotopes.
Uniqueness: L-Alanine-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful for NMR studies and metabolic tracing. Its simplicity and stability also make it a preferred choice for various research applications .
Eigenschaften
IUPAC Name |
(2S)-2-(15N)azanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GZPBOPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473350 | |
| Record name | L-Alanine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25713-23-9 | |
| Record name | L-Alanine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using L-Alanine-15N in the study of D-Lysergic acid-α-hydroxyethylamide biosynthesis?
A1: The research aimed to determine the origin of the specific side chain found in D-Lysergic acid-α-hydroxyethylamide. L-Alanine-15N served as a labeled precursor, allowing researchers to track its incorporation into the alkaloid structure. The study demonstrated that L-Alanine-15N was incorporated with high efficiency specifically into the carbinol amide moiety of the molecule []. This finding strongly suggests that L-alanine, or a closely related compound, plays a crucial role in the biosynthetic pathway of D-Lysergic acid-α-hydroxyethylamide in Claviceps paspali Mar 488.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






